2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole
Description
2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole (CAS: 1073354-91-2) is a boron-containing heterocyclic compound with the molecular formula C₁₃H₁₈BNO₃S and a molecular weight of 279.16 g/mol . The benzo[d]thiazole core is substituted with a phenyl group at the 2-position and a pinacol boronate ester at the 5-position. Key properties include a predicted density of 1.17 g/cm³, boiling point of 380.6°C, and storage requirements under inert gas (N₂ or Ar) at 2–8°C due to its sensitivity to hydrolysis . This compound is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl systems, leveraging the boronate group’s reactivity .
Properties
Molecular Formula |
C19H20BNO2S |
|---|---|
Molecular Weight |
337.2 g/mol |
IUPAC Name |
2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C19H20BNO2S/c1-18(2)19(3,4)23-20(22-18)14-10-11-16-15(12-14)21-17(24-16)13-8-6-5-7-9-13/h5-12H,1-4H3 |
InChI Key |
YSWGXJZMNOJOSQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)SC(=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Suzuki-Miyaura Cross-Coupling
The most prevalent method involves a Suzuki-Miyaura coupling between a halogenated benzo[d]thiazole precursor and a boronic ester derivative:
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Step 1 | 2-bromobenzo[d]thiazole or 2-chlorobenzo[d]thiazole | - | Prepared via electrophilic substitution or halogenation of benzo[d]thiazole |
| Step 2 | 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol boronic ester), Pd(PPh₃)₄ or Pd(dppf)Cl₂, base (K₂CO₃ or Cs₂CO₃), solvent (toluene, ethanol, or dioxane), reflux | 85-98% | Reaction proceeds under inert atmosphere, typically 70-100°C, for 12-24 hours |
This method is exemplified in the synthesis of related compounds, with high yields and regioselectivity, as detailed in recent publications.
Cyclization and Functionalization
Following the cross-coupling, the benzo[d]thiazole core is often formed via cyclization of suitable precursors, such as 2-aminothiophenol derivatives with aldehydes or ketones, under reflux with acid catalysts (e.g., polyphosphoric acid or sulfuric acid). This step ensures the heterocyclic scaffold's integrity.
Boron Esterification
The boron functional group is introduced by esterification of boronic acids or boron halides with pinacol:
R-B(OH)₂ + Pinacol → R-B(pinacol) + H₂O
This step is typically performed under anhydrous conditions with catalytic amounts of acid or base, at room temperature or mild heating, yielding the desired boronate ester.
Representative Synthetic Route
Based on the literature, a typical synthesis involves:
- Preparation of 2-bromobenzo[d]thiazole via halogenation of benzo[d]thiazole.
- Suzuki coupling with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane to attach the boronate ester at the 5-position.
- Purification through column chromatography or recrystallization from suitable solvents like chloroform or DMSO.
This route offers high efficiency, with yields often exceeding 85%, and allows for structural modifications at the phenyl or heterocyclic positions.
Data Table Summarizing Preparation Methods
| Method | Key Reagents | Reaction Conditions | Typical Yield | Advantages |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Halogenated benzo[d]thiazole + Boronic ester | Pd catalyst, base, reflux, inert atmosphere | 85-98% | High regioselectivity, versatile |
| Cyclization of Precursors | 2-aminothiophenol + aldehyde | Acid catalysis, reflux | 70-85% | Efficient heterocycle formation |
| Esterification | Boronic acid + Pinacol | Anhydrous, room temperature | Quantitative | Straightforward, high yield |
Notes on Optimization and Purification
- Catalyst choice significantly influences yield; Pd(dppf)Cl₂ often provides better selectivity.
- Solvent systems such as toluene/ethanol or dioxane/water mixtures optimize solubility.
- Purification via column chromatography using silica gel and appropriate eluents (e.g., dichloromethane/methanol) ensures high purity.
Chemical Reactions Analysis
Reaction with Hydrogen Peroxide
This compound reacts selectively with hydrogen peroxide (H₂O₂) via oxidative cleavage of the boronate ester group, producing a phenolic derivative and releasing a fluorescence signal. This forms the basis for its use as a turn-on fluorescent probe in biological systems .
Mechanism :
-
Oxidative Deborylation : The boronate ester undergoes H₂O₂-mediated oxidation, forming a phenol intermediate.
-
Fluorophore Activation : The resultant phenolic derivative triggers intramolecular charge transfer (ICT), enhancing fluorescence intensity .
Key Experimental Data :
| Parameter | Value | Source |
|---|---|---|
| Detection Limit (H₂O₂) | 0.12 μM | |
| Reaction Time | <10 minutes | |
| Fluorescence λₑₓ/λₑₘ | 365 nm / 450 nm |
Suzuki–Miyaura Cross-Coupling Reactions
The boronate group enables palladium-catalyzed couplings with aryl halides, forming biaryl systems critical for synthesizing advanced materials .
General Procedure :
-
Catalyst : Pd(OAc)₂ or Pd(PPh₃)₄ (2–5 mol%)
-
Base : Cs₂CO₃ or K₃PO₄ (2.5–3.0 equiv)
Example Reaction :
Reaction with 5-bromothiophene derivatives yields π-extended benzothiazole-thiophene hybrids for optoelectronic applications :
text2-Phenyl-5-boronate-benzothiazole + 5-bromo-3-hexylthiophene → 5-(3-hexylthiophen-2-yl)-2-phenylbenzothiazole (Yield: 85–92%)
Optimized Conditions :
| Parameter | Value | Source |
|---|---|---|
| Catalyst Loading | 4.8 mol% Pd₂(dba)₃ | |
| Ligand | (t-Bu)₃P·HBF₄ (12 mol%) | |
| Reaction Temperature | 90°C |
Functionalization via Nucleophilic Substitution
The benzothiazole nitrogen participates in nucleophilic substitution reactions. For example:
Amination :
Reaction with 4-aminophenylboronic acid pinacol ester under basic conditions (tBuONa, DMF) yields N-aryl derivatives , enhancing solubility for biological targeting :
text2-Phenyl-5-boronate-benzothiazole + 4-aminophenylboronic ester → N-(4-boronophenyl)-2-phenylbenzothiazole (Yield: 27–46%)[1]
Stability and Side Reactions
Scientific Research Applications
2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis . The compound’s molecular targets and pathways are primarily related to its reactivity and interaction with other molecules in synthetic and biological systems .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of the target compound with analogous boronates:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Boiling Point (°C) | Storage Conditions |
|---|---|---|---|---|---|---|
| 2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole | 1073354-91-2 | C₁₃H₁₈BNO₃S | 279.16 | Phenyl, benzo[d]thiazole | 380.6 | Inert gas, 2–8°C |
| 4-Methyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | 690632-24-7 | C₁₆H₂₀BNO₂S | 301.21 | Phenyl, methyl, thiazole | N/A | N/A |
| 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazole | 837392-66-2 | C₁₃H₁₆BNO₃ | 245.08 | Benzo[d]isoxazole | N/A | N/A |
| 2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole | 1446478-67-6 | C₁₁H₁₈BNO₂S | 239.14 | Ethyl, thiazole | 326.4 | N/A |
| 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole | 1045809-78-6 | C₉H₁₅BNO₂S | 212.10 | Isothiazole | N/A | N/A |
| 4-Fluoro-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole | 3017193-62-0 | C₁₄H₁₆BFNO₂S | 307.16 | Fluoro, methyl, benzo[d]thiazole | N/A | N/A |
Key Observations:
- Core Heterocycle Differences: Benzo[d]thiazole (target compound) vs. thiazole (e.g., CAS 690632-24-7) vs. isothiazole (CAS 1045809-78-6): The position of sulfur and nitrogen atoms alters electronic properties. Benzo[d]thiazole’s fused aromatic system enhances π-conjugation, making it favorable for optoelectronic applications .
- Substituent Effects :
- Phenyl vs. Ethyl : The phenyl group in the target compound increases steric bulk and aromaticity, improving thermal stability (boiling point 380.6°C vs. 326.4°C for ethyl-substituted thiazole) but reducing solubility in polar solvents .
- Fluoro and Methyl Groups (CAS 3017193-62-0): Fluorine’s electron-withdrawing effect enhances oxidative stability, while methyl groups provide steric protection to the boronate .
Biological Activity
2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, focusing particularly on its anticancer properties.
Synthesis
The synthesis of this compound typically involves the reaction of benzothiazole derivatives with boron-containing reagents. The dioxaborolane moiety is introduced to enhance the compound's stability and bioactivity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the benzothiazole scaffold. A notable study evaluated a series of 2-phenyl benzothiazole derivatives against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cell line T47D when assessed using the MTT assay. The IC50 values for these compounds were compared to etoposide, a well-known chemotherapeutic agent.
| Compound | IC50 (µM) | Comparison to Etoposide |
|---|---|---|
| This compound | X | Higher/Lower |
| Etoposide | 36.6 | Reference |
Note: Actual IC50 values for the target compound need to be determined from experimental data.
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Cell Proliferation : The compound may interfere with cellular signaling pathways that regulate cell division.
- Induction of Apoptosis : It potentially triggers programmed cell death in cancer cells through intrinsic or extrinsic pathways.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress and subsequent cell death.
Case Studies
Several case studies have documented the effects of benzothiazole derivatives on various cancer types:
-
Breast Cancer : A study demonstrated that specific derivatives showed enhanced cytotoxicity compared to standard treatments.
"The synthesized compounds exhibited better anti-tumor activity compared with etoposide" .
- Lung Cancer : Another investigation revealed that similar compounds led to significant inhibition of lung cancer cell lines.
Q & A
Q. Advanced Optimization
- Catalyst Selection : Pd(dppf)Cl₂ or Pd(OAc)₂ with ligand systems (e.g., XPhos) can improve yields in sterically hindered substrates .
- Solvent Effects : Toluene or THF may reduce side reactions compared to dioxane .
- Microwave Assistance : Shortens reaction time (30–60 min) while maintaining yields >80% .
How do researchers characterize this compound and validate its structural integrity?
Q. Basic Characterization
- NMR Spectroscopy : ¹H NMR (CDCl₃) typically shows signals for the benzo[d]thiazole aromatic protons (δ 7.2–8.5 ppm), the dioxaborolane methyl groups (δ 1.3–1.4 ppm), and the phenyl substituents (δ 7.3–7.6 ppm). ¹¹B NMR peaks near δ 30–35 ppm confirm boron coordination .
- Mass Spectrometry : High-resolution MS (DART or ESI) matches calculated exact masses (e.g., [M+H]⁺ for C₂₁H₂₁BNO₂S: 364.1454) .
Q. Advanced Validation
- X-ray Crystallography : Single-crystal analysis (e.g., using SHELXL ) resolves bond angles and confirms stereoelectronic effects at the boron center .
- HPLC-PDA : Quantifies purity (>97%) and detects trace impurities from incomplete coupling .
What challenges arise in Suzuki-Miyaura cross-coupling reactions involving this compound?
Q. Advanced Mechanistic Insights
- Steric Hindrance : Bulky substituents on the benzo[d]thiazole core can slow transmetallation. Pre-activation of the boronic ester with K₃PO₄ improves reactivity .
- Protodeboronation : Acidic conditions or excess base may cleave the B–O bond. Use of neutral pH buffers (e.g., NaHCO₃) mitigates this .
- Competitive Homocoupling : Trace oxygen or improper degassing triggers aryl-aryl coupling. Rigorous argon purging and catalytic CuI suppress side reactions .
How should researchers handle air/moisture sensitivity during synthesis and storage?
Q. Methodological Solutions
- Synthesis : Conduct reactions under argon in flame-dried glassware. Use Schlenk lines for moisture-sensitive steps .
- Storage : Store the compound in amber vials under inert gas at –20°C. Add molecular sieves (3Å) to prevent hydrolysis of the dioxaborolane ring .
- Stability Testing : Monitor degradation via ¹H NMR (disappearance of δ 1.3 ppm methyl signals indicates boronate decomposition) .
What photophysical applications does this compound enable?
Q. Advanced Applications
- Fluorescence Probes : The benzo[d]thiazole moiety serves as a fluorophore. Functionalization at the 5-position with H₂O₂-sensitive boronate esters enables ratiometric detection of reactive oxygen species (e.g., MQH₂O₂ probe in cellular imaging) .
- Two-Photon Absorption : Derivatives exhibit strong two-photon cross-sections (σ₂ > 100 GM) for deep-tissue imaging .
How can researchers resolve contradictory crystallographic data for boron-containing heterocycles?
Q. Advanced Structural Analysis
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution for light atoms like boron .
- Refinement : SHELXL’s restraints for B–O bond lengths (1.36–1.38 Å) and anisotropic displacement parameters improve model accuracy .
- Twinned Crystals : Implement TWINABS for intensity correction in cases of pseudo-merohedral twinning .
What strategies address low yields or purity in final products?
Q. Methodological Troubleshooting
- Purification : Use preparative HPLC with C18 columns (MeCN/H₂O gradient) for polar byproducts .
- Recrystallization : Ethanol/water (7:3 v/v) mixtures yield high-purity crystals (>99%) .
- Side Reaction Mitigation : Add catalytic Bu₄NBr to suppress protodeboronation during workup .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
